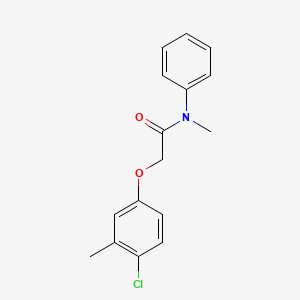![molecular formula C14H12BrN3O3 B5763157 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide CAS No. 416871-72-2](/img/structure/B5763157.png)
3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide
Übersicht
Beschreibung
3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide, also known as FFA4 agonist, is a potent and selective agonist for the free fatty acid receptor 4 (FFA4). FFA4 is a G protein-coupled receptor that is expressed in various tissues including adipose tissue, pancreas, and immune cells. FFA4 has been shown to play a role in glucose homeostasis, inflammation, and lipid metabolism.
Wirkmechanismus
3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist activates 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor, which is coupled to Gαq/11 and Gαi/o proteins. Activation of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor leads to the activation of intracellular signaling pathways including phospholipase C, protein kinase C, and mitogen-activated protein kinase. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been shown to promote insulin secretion, reduce inflammation, and improve lipid metabolism through activation of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor.
Biochemical and Physiological Effects
3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been shown to have various biochemical and physiological effects. It has been shown to increase glucose-stimulated insulin secretion in pancreatic beta cells. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing lipogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has several advantages for lab experiments. It is a potent and selective agonist for 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide receptor, which allows for specific activation of the receptor. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist also has good solubility in aqueous solutions, which allows for easy administration in animal models. However, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has limitations for lab experiments. It has a short half-life in vivo, which requires frequent dosing in animal models. In addition, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has not been extensively studied in human clinical trials.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist. One direction is to investigate the potential therapeutic effects of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist in human clinical trials. Another direction is to investigate the role of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist in regulating immune cell function and inflammation. Additionally, future research could investigate the potential of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist as a therapeutic target for cancer and other diseases.
Synthesemethoden
The synthesis of 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist involves the reaction of 3-bromo-N-(2-hydroxyethyl)benzamide with 2-furylhydrazine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with oxalyl chloride and dimethylformamide to yield 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide. The synthesis method has been optimized to achieve high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been used in various scientific research applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has also been shown to reduce inflammation and improve lipid metabolism in animal models of obesity. In addition, 3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide agonist has been investigated as a potential therapeutic target for inflammatory bowel disease, asthma, and cancer.
Eigenschaften
IUPAC Name |
3-bromo-N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c15-11-4-1-3-10(7-11)14(20)16-9-13(19)18-17-8-12-5-2-6-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUCBVLCDDFRMQ-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide | |
CAS RN |
416871-72-2 | |
| Record name | 3-BROMO-N-(2-(2-(2-FURYLMETHYLENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)
![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)



![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)
![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
amino]ethanol](/img/structure/B5763165.png)
